molecular formula C15H13ClINO5S B4193500 Methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate

Methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate

Cat. No.: B4193500
M. Wt: 481.7 g/mol
InChI Key: PSWGCULHGWSBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group.

    Halogenation: Introduction of the iodine and chlorine atoms.

    Esterification: Formation of the benzoate ester.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, reducing agents like tin(II) chloride for reduction, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carboxylic acid.

    Reduction: Reduction of the sulfonyl group to a thiol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a thiol-substituted compound.

Scientific Research Applications

Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the halogen atoms may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate
  • Methyl 4-chloro-3-{[(3-iodo-4-hydroxyphenyl)sulfonyl]amino}benzoate
  • Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)amino]benzoate

Uniqueness

Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both iodine and chlorine atoms, along with the sulfonyl group, makes it particularly versatile for various chemical reactions and research applications.

Properties

IUPAC Name

methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClINO5S/c1-22-14-6-4-10(8-12(14)17)24(20,21)18-13-7-9(15(19)23-2)3-5-11(13)16/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWGCULHGWSBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClINO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate
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